molecular formula C11H21NO4 B558030 6-[(Tert-butoxycarbonyl)amino]hexanoic acid CAS No. 6404-29-1

6-[(Tert-butoxycarbonyl)amino]hexanoic acid

Cat. No. B558030
CAS RN: 6404-29-1
M. Wt: 231.29 g/mol
InChI Key: ZIOCIQJXEKFHJO-QMMMGPOBSA-N
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Description

“6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is a chemical compound with the molecular formula C11H21NO412. It is also known by other names such as N-alpha-Boc-L-lysine and N2-Boc-L-lysine2. This compound is a polypeptide derivative and can be used to synthesize multifunctional amphiphilic peptide dendrimers3.



Synthesis Analysis

The synthesis of “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” involves several steps. However, the exact process and conditions for the synthesis may vary depending on the specific requirements and the scale of the production45.



Molecular Structure Analysis

The molecular structure of “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is characterized by the presence of a carbonyl group (C=O), an amino group (NH), and a tert-butoxy group (C(CH3)3O) attached to the hexanoic acid backbone12. The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” can undergo various chemical reactions due to the presence of reactive functional groups. For example, the carbonyl group can participate in condensation reactions, and the amino group can react with acids to form amides145.



Physical And Chemical Properties Analysis

“6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is a solid compound with a molecular weight of 231.29 g/mol12. It has a melting point of 41°C and a boiling point of 166°C under specific conditions6.


Scientific Research Applications

1. Deprotection of Boc Amino Acids and Peptides

  • Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
  • Methods of Application: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .

2. Dipeptide Synthesis

  • Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the synthesis of dipeptides .
  • Methods of Application: The compound was used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

3. Preparation of Esters of 6-Aminohexanoic Acid

  • Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the preparation of esters of 6-aminohexanoic acid as antibacterial agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Amino Acid Ionic Liquids

  • Application Summary: This compound is used in the preparation of amino acid ionic liquids (AAILs), which have multiple reactive groups and are used for organic synthesis .
  • Methods of Application: A series of room-temperature ionic liquids were prepared from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
  • Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

5. Preparation of N-Succinimidyl Ester

  • Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the preparation of its N-Succinimidyl Ester .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Deprotection of Boc Group

  • Application Summary: This compound is used in the deprotection of the tert-butoxycarbonyl (Boc) group, a widely used amine protecting group .
  • Methods of Application: The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Amino Acid Ionic Liquids

  • Application Summary: This compound is used in the preparation of amino acid ionic liquids (AAILs), which have multiple reactive groups and are used for organic synthesis .
  • Methods of Application: A series of room-temperature ionic liquids were prepared from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
  • Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

5. Preparation of N-Succinimidyl Ester

  • Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the preparation of its N-Succinimidyl Ester .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Deprotection of Boc Group

  • Application Summary: This compound is used in the deprotection of the tert-butoxycarbonyl (Boc) group, a widely used amine protecting group .
  • Methods of Application: The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

The safety and hazards associated with “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” are not explicitly mentioned in the search results. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination14.


Future Directions

The future directions for “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” could involve its use in the synthesis of more complex molecules, particularly in the field of peptide chemistry43. Its potential applications in biomedical research, such as the development of peptide-based therapeutics, could also be explored.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFDYIJGNPVTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348464
Record name 6-[(tert-Butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Tert-butoxycarbonyl)amino]hexanoic acid

CAS RN

6404-29-1
Record name 6-[(tert-Butoxycarbonyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6404-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(tert-Butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Adamczyk, DD Johnson, RE Reddy - Tetrahedron, 1999 - Elsevier
An efficient chiral synthesis of (S,S)-(−)-3g, a key intermediate for the preparation of collagen cross-links pyridinoline (Pyd, 1) and deoxypyridinoline (Dpd, 2) was achieved from (4S)-5-(…
Number of citations: 60 www.sciencedirect.com
IA Vacchi, J Raya, A Bianco, C Ménard-Moyon - 2D Materials, 2018 - iopscience.iop.org
Graphene oxide (GO) is constituted of various oxygen-containing functionalities, primarily epoxides and hydroxyl groups on the basal plane, with a very low amount of carbonyl, quinone…
Number of citations: 45 iopscience.iop.org
H Tian, C Wang, PH Lin, K Meguellati - Tetrahedron Letters, 2018 - Elsevier
In this study, we reported the synthesis of three kinds of mono-functional pillar[5]arene derivatives PRI, PRII and R and their structures were studied by 1D and 2D NMR spectra and …
Number of citations: 13 www.sciencedirect.com
B Buschhaus, W Bauer, A Hirsch - Tetrahedron, 2003 - Elsevier
A new type of chiral depsipeptide dendrons based on tartaric acid as branching juncture and ω-aminocapronic acid as spacer has been prepared. Natural and unnatural tartaric acid …
Number of citations: 40 www.sciencedirect.com
S Gao, L Meng, C Zhao, T Zhang, P Qiu, F Zhang - Molecules, 2018 - mdpi.com
Twelve impurities (process-related and degradation) in lisdexamfetamine dimesylate (LDX), a central nervous system (CNS) stimulant drug, were first separated and quantified by high-…
Number of citations: 1 www.mdpi.com
M Mercé Moya - 2023 - repositori.uji.es
Vesicles are a general term to describe any structure enclosed by a lipid membrane and can be of natural origin, found within cells and organelles, or of artificial origin, such as giant …
Number of citations: 0 repositori.uji.es
M Williams - 2017 - open.uct.ac.za
This dissertation concerns the development of a synthetic route towards novel cysteine-based glycan-binding probes, for incorporation into glycoarrays and or similar applications used …
Number of citations: 2 open.uct.ac.za
EE Van Haaften, R Duijvelshoff, BD Ippel… - Acta Biomaterialia, 2019 - Elsevier
To maintain functionality during in situ vascular regeneration, the rate of implant degradation should be closely balanced by neo-tissue formation. It is unknown, however, how the …
Number of citations: 25 www.sciencedirect.com
J Bystroňová, I Ščigalková, L Wolfová, M Pravda… - RSC …, 2018 - pubs.rsc.org
Macrophages play a critical role in the initial response to foreign materials in the body. As most biomaterial-based implantable devices would be treated as a foreign body by the …
Number of citations: 21 pubs.rsc.org
JW Wang, Y Li, W Nie, Z Chang, ZA Yu, YF Zhao… - Nature …, 2021 - nature.com
To increase the reliability and success rate of drug discovery, efforts have been made to increase the C(sp 3 ) fraction and avoid flat molecules. sp 3 -Rich enantiopure amines are most …
Number of citations: 99 www.nature.com

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